molecular formula C18H26N4O2 B2574265 N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-66-6

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2574265
CAS RN: 1013765-66-6
M. Wt: 330.432
InChI Key: MZQIZAQYMZEHPL-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its stability and aromaticity. The compound also contains a dimethylamino group attached to a phenyl ring, which could potentially contribute to its reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or similar process . The dimethylamino group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the dimethylamino group would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the dimethylamino group. The pyrazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The dimethylamino group could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its stability, while the dimethylamino group could influence its polarity .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated in vitro for its antimicrobial properties. Notably, most of the tested derivatives demonstrated potent antifungal activity. Additionally, these compounds exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies further revealed their favorable binding affinity profile against bacterial enzymes, such as S. aureus and C. albicans .

Polymer Catalyst

4-(Dimethylamino)phenyl isocyanate: , a derivative of our compound, serves as a catalyst in the production of polyurethanes, polyamides, and other polymers. Its role contributes significantly to the formation of these versatile materials .

Electroluminescence

A related compound, 1,1-bis(4-(N,N-dimethylamino)phenyl) silole-containing polyfluorene , has been employed for white electroluminescence. This material simultaneously emits blue, green, and red light, making it valuable for optoelectronic applications .

Organic Material Synthesis

Researchers have synthesized a new organic material called 4-N, N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) . This compound was successfully grown as single crystals and holds promise for various applications. Its synthesis involved Knoevenagel condensation followed by metathesization reactions .

Drug Design and Development

Heterocyclic structures, including the thiazole ring found in our compound, play a crucial role in drug discovery. Researchers explore novel heterocyclic agents with unique modes of action to combat microbial multidrug resistance. The sulfur and nitrogen atoms in the thiazole core contribute to its biological activity, making it an attractive scaffold for drug design .

Diels–Alder Reactions

Another derivative, N-phenylmaleimide , is used as a dienophile in Diels–Alder reactions. For instance, it can react with furan to form interesting adducts .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Depending on its specific properties, it could potentially pose risks such as skin or eye irritation, respiratory irritation, and other hazards .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-5-11-22-13-16(18(20-22)24-12-6-2)17(23)19-14-7-9-15(10-8-14)21(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQIZAQYMZEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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